molecular formula C7H13NO2 B1662092 Ethyl 3-(Dimethylamino)acrylate CAS No. 924-99-2

Ethyl 3-(Dimethylamino)acrylate

Cat. No.: B1662092
CAS No.: 924-99-2
M. Wt: 143.18 g/mol
InChI Key: MVUMJYQUKKUOHO-WAYWQWQTSA-N
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Description

Ethyl 3-(Dimethylamino)acrylate is a chemical compound with the molecular formula C7H13NO2. It is extensively used in scientific research for various biological and analytical applications. This compound is characterized by its ester, olefin, and amine functional groups, making it versatile in chemical synthesis .

Biochemical Analysis

Biochemical Properties

It is known that it can undergo self-catalyzed hydrolysis, forming poly(acrylic acid) and a small molecule of N,N′-dimethylaminoethanol . This suggests that Ethyl 3-(N,N-dimethylamino)acrylate may interact with enzymes and other biomolecules involved in hydrolysis reactions.

Molecular Mechanism

It is known that it can undergo self-catalyzed hydrolysis, which suggests that it may interact with biomolecules at the molecular level

Temporal Effects in Laboratory Settings

It is known that it can undergo self-catalyzed hydrolysis , which suggests that its effects may change over time due to degradation

Metabolic Pathways

It is known that it can undergo self-catalyzed hydrolysis , suggesting that it may be involved in metabolic pathways related to hydrolysis

Preparation Methods

Ethyl 3-(Dimethylamino)acrylate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acrylate with dimethylamine under specific conditions. The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure high yield and purity . Industrial production methods often involve large-scale batch processes with stringent quality control measures to produce the compound in significant quantities .

Chemical Reactions Analysis

Ethyl 3-(Dimethylamino)acrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions

Properties

IUPAC Name

ethyl (E)-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUMJYQUKKUOHO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009957
Record name Ethyl trans-3-dimethylaminoacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-37-9, 924-99-2
Record name Ethyl (2E)-3-(dimethylamino)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrylic acid, 3-(dimethylamino)-, ethyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl trans-3-dimethylaminoacrylate
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Record name Ethyl trans-3-dimethylaminoacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl trans-3-dimethylaminoacrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 3-(dimethylamino)acrylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

120 ml of a toluene suspension of 50.40 g (0.62 mol) of dimethylammonium chloride were introduced with good stirring in the course of half an hour into 274.5 g of a toluene suspension which originated from the preparation of sodium ethyl formylacetate and which contained 71.2 g (0.515 mol) of sodium ethyl formylacetate. The reddish orange-coloured, mobile suspension was freed on a rotary evaporator in a slight vacuum (about 300 mbar) from low-boiling components and from about 80 to 90% of the toluene including the water passing over azeotropically. The solids were filtered off with suction and washed with 50 ml of toluene, and the combined filtrates were distilled in vacuo without a column. After a forerun of toluene, 85.8 g of colourless ethyl N,N-dimethyl-β-aminoacrylate passed over at 0.6 mbar and a head temperature of 94° to 95° C.
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274.5 g
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dimethylammonium chloride
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50.4 g
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Synthesis routes and methods III

Procedure details

13.1 g (0.29 mol) of dimethylamine were introduced into a suspension of 40 g (0.29 mol) of sodium ethyl formylacetate in 50 ml of toluene and 50 ml of ethanol. HCl gas was then introduced until the point of neutrality was reached and the mixture was stirred at 20° C. for 2 h. After filtering off the precipitate with suction, the mixture was worked up in a customary manner. Ethyl β-dimethylaminoacrylate was obtained in a yield of 91.6%.
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40 g
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Synthesis routes and methods IV

Procedure details

I have found surprisingly conditions which allow the preparation of ethyl 2-trifluoroacetyl-3-(N,N-dimethylamino)-2-propenoate (2) from ethyl trifluoroacetoacetate and DMF acetals according to a general one-step reaction. Specifically, I found that compound 2 can be prepared in good yields (61-85%) by reacting ethyl trifluoroacetoacetate with DMF acetals in the presence of an organic acid such as acetic acid. While not wishing to be bound by theory, the success of this reaction condition appears to lie in the suppression of the loss of the trifluoroacetyl group from (2) through the attack of the alcohol by-products. In the absence of the organic acid, ethyl 3-(N,N-dimethylamino)-2-propenoate (4) is formed as the major product in all cases. My overall result is shown in Scheme 2.
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ethyl 2-trifluoroacetyl-3-(N,N-dimethylamino)-2-propenoate
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Synthesis routes and methods V

Procedure details

My result is especially surprising in view of the results reported by Beck et al., vide supra, who attempted to prepare (2) by reacting ethyl trifluoroacetoacetate with DMF dimethyl acetal in the presence of a catalytic quantity of p-toluenesulfonic acid. The reaction resulted in the formation of ethyl 3-(N,N-dimethylamino)-2-propenoate (4) in 75% yield. Presumably, the methanol by-product further reacted with the target compound (2) to give the unexpected product and methyl trifluoroacetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(Dimethylamino)acrylate
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Ethyl 3-(Dimethylamino)acrylate
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Ethyl 3-(Dimethylamino)acrylate
Reactant of Route 4
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Ethyl 3-(Dimethylamino)acrylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(Dimethylamino)acrylate
Reactant of Route 6
Ethyl 3-(Dimethylamino)acrylate
Customer
Q & A

Q1: What makes Ethyl 3-(dimethylamino)acrylate a useful reagent in organic synthesis?

A: this compound is a highly versatile building block due to its structure. The presence of both an electron-deficient alkene (activated by the electron-withdrawing ester group) and the electron-rich dimethylamino group makes it a suitable substrate for various reactions. [, , , ] This bifunctionality enables it to act as a Michael acceptor and participate in cyclization reactions, leading to the synthesis of diverse heterocyclic compounds. [, , , ]

Q2: Can you provide an example of how this compound is used in the synthesis of pharmaceuticals?

A: Absolutely. One example is its application in synthesizing Dolutegravir, an HIV integrase inhibitor. Researchers successfully utilized this compound as a starting material in a multi-step synthesis of a key Dolutegravir intermediate. [] The process involved a condensation reaction with methyl oxalyl chloride, followed by several transformations and a MgBr2-promoted cyclization to achieve the desired intermediate. This highlights the compound's utility in constructing complex pharmaceutical scaffolds.

Q3: The abstracts mention "continuous flow" processes. How does this compound perform in such systems?

A: In a study focused on Floxacin intermediates, researchers demonstrated that this compound effectively participates in a continuous flow reaction to form Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate. [] The rapid and efficient activation of 2,4-dichloro-5-fluorobenzoic acid into its acid chloride using bis(trichloromethyl)carbonate allowed for a swift reaction with this compound in the continuous flow setup. This resulted in a more efficient and environmentally friendly process compared to traditional batch reactions. []

Q4: Are there any studies exploring the reactivity of this compound beyond pharmaceutical applications?

A: Yes, the compound's reactivity extends beyond drug synthesis. One study explored its use in generating 2-(arylhydrazono)aldehydes, important precursors to various heterocycles like pyrazoles and arylazolopyrimidines. [] By reacting this compound with arenediazonium chlorides, researchers efficiently synthesized a series of 2-(arylhydrazono)aldehydes. This highlights the compound's versatility in accessing a diverse range of structures relevant to various chemical fields. []

Q5: How does the structure of this compound relate to its reactivity in these examples?

A: The reactivity stems from the interplay between the electron-rich and electron-deficient functionalities within the molecule. The electron-donating dimethylamino group enhances the nucleophilicity of the adjacent carbon, facilitating its attack on electrophiles. Conversely, the electron-withdrawing ester group increases the electrophilicity of the alkene, making it susceptible to nucleophilic attack, as observed in Michael additions. [, ] This balanced reactivity profile makes it a valuable tool for constructing a variety of molecular frameworks.

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